3-[2-oxo-2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethyl]-3,4-dihydroquinazolin-4-one
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Overview
Description
3-[2-oxo-2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethyl]-3,4-dihydroquinazolin-4-one is a complex organic compound featuring a quinazolinone core linked to a pyrazolopyridine moiety through a piperazine bridge
Mechanism of Action
Target of Action
The primary target of CHEMBL4461387 is the enzyme LDHA (Lactate Dehydrogenase A) . LDHA plays a crucial role in the conversion of pyruvate to lactate during anaerobic respiration, a process that is often upregulated in cancer cells .
Mode of Action
CHEMBL4461387 interacts with LDHA by inhibiting its activity . The inhibition of LDHA disrupts the anaerobic respiration process, potentially leading to a decrease in energy production in cells that rely heavily on this pathway, such as cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by CHEMBL4461387 is the glycolytic pathway . By inhibiting LDHA, CHEMBL4461387 prevents the conversion of pyruvate to lactate, a key step in the glycolytic pathway. This disruption can lead to a buildup of pyruvate and NADH and a decrease in the amount of NAD+, which is necessary for the continuation of glycolysis .
Result of Action
The inhibition of LDHA by CHEMBL4461387 can lead to a disruption in energy production in cells that rely on anaerobic respiration . This could potentially lead to cell death in these cells, making CHEMBL4461387 a potential therapeutic agent for conditions characterized by increased anaerobic respiration, such as certain types of cancer .
Action Environment
The action, efficacy, and stability of CHEMBL4461387 would be influenced by various environmental factors. These could include the pH and temperature of the body, the presence of other drugs or substances, and the specific characteristics of the target cells. For example, cells with a high rate of anaerobic respiration might be more susceptible to the effects of CHEMBL4461387 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-oxo-2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[2-oxo-2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone oxides, while reduction could produce dihydro derivatives .
Scientific Research Applications
3-[2-oxo-2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[1,5-a]pyrimidines
- Pyrrolopyrazines
- Imidazole derivatives
Uniqueness
3-[2-oxo-2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethyl]-3,4-dihydroquinazolin-4-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
3-[2-oxo-2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]ethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c29-20(14-27-15-23-18-7-2-1-6-17(18)21(27)30)25-9-11-26(12-10-25)22(31)19-13-16-5-3-4-8-28(16)24-19/h1-2,6-7,13,15H,3-5,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLPDMSCNLRGGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C5C4=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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